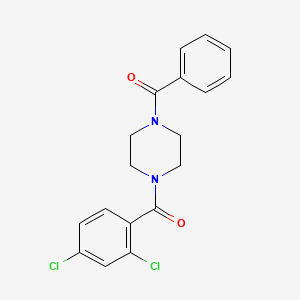

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine

Description

Properties

IUPAC Name |

[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O2/c19-14-6-7-15(16(20)12-14)18(24)22-10-8-21(9-11-22)17(23)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTSUOKNSLSQOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis and Mechanistic Evaluation of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine

Executive Summary

Unsymmetrical 1,4-diacylpiperazines are privileged scaffolds in medicinal chemistry, frequently deployed as conformational restrictors in the design of neuroactive agents, G-protein-coupled receptor (GPCR) modulators, and enzyme inhibitors ()[1]. The target molecule, 1-benzoyl-4-(2,4-dichlorobenzoyl)piperazine , represents a highly lipophilic, rigid bis-amide. Synthesizing this compound requires overcoming the inherent symmetry of the piperazine core to achieve precise, sequential N-acylation without generating symmetrical byproducts. This whitepaper details the strategic rationale, mechanistic causality, and self-validating experimental protocols required to synthesize this compound with high fidelity.

Strategic Rationale & Retrosynthetic Analysis

To synthesize an unsymmetrical bis-amide, the primary challenge is statistical control. Direct reaction of piperazine with two different acyl chlorides simultaneously yields a complex, inseparable mixture of symmetrical and unsymmetrical products. Therefore, a stepwise Schotten-Baumann approach is mandated ()[2].

Disconnection Strategy: The target molecule is disconnected at the amide bonds, leading back to piperazine, benzoyl chloride, and 2,4-dichlorobenzoyl chloride. We prioritize the synthesis of 1-benzoylpiperazine as the first intermediate because benzoyl chloride is less sterically hindered and highly reactive, making the mono-acylation easier to control via stoichiometric manipulation.

Retrosynthetic analysis of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine via sequential N-acylation.

Mechanistic Causality: The Schotten-Baumann Framework

The acylation of piperazine proceeds via a classic nucleophilic acyl substitution mechanism ()[2]. Understanding the causality of each reagent is critical for optimizing the reaction:

-

Nucleophilic Attack: The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This breaks the carbon-oxygen π-bond to form a high-energy tetrahedral intermediate.

-

Collapse & Elimination: The oxygen lone pair reforms the carbonyl π-bond, expelling the chloride ion (an excellent leaving group).

-

Deprotonation (The Causality of Base): The resulting species is a protonated amide. If left unneutralized, the generated HCl will protonate unreacted piperazine ( pKa≈9.8 ), rendering it non-nucleophilic and stalling the reaction at 50% conversion. The addition of an auxiliary base (e.g., Triethylamine, Et 3 N) is causally linked to maintaining the nucleophilicity of the amine pool and driving the reaction to completion ()[2].

Nucleophilic acyl substitution mechanism highlighting the tetrahedral intermediate and base causality.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. Each step includes orthogonal purification methods (e.g., acid/base liquid-liquid extractions) that chemically isolate the target based on its dynamic pKa state, ensuring high fidelity before proceeding to the next synthetic phase.

Phase 1: Synthesis of 1-Benzoylpiperazine (Mono-acylation)

-

Objective: Maximize mono-acylation while suppressing 1,4-dibenzoylpiperazine formation.

-

Causality of Choice: We utilize a massive stoichiometric excess of piperazine (5.0 equivalents). Statistically, the highly reactive benzoyl chloride will encounter free piperazine rather than the mono-acylated product, heavily favoring the mono-adduct without the need for expensive Boc-anhydride protecting groups.

Step-by-Step Protocol:

-

Dissolve piperazine (43.0 g, 500 mmol, 5.0 eq) in 300 mL of a 1:1 mixture of Dichloromethane (DCM) and water.

-

Cool the biphasic mixture to 0 °C using an ice bath. Causality: Low temperatures suppress exothermic side reactions and increase regioselectivity.

-

Dissolve benzoyl chloride (14.0 g, 100 mmol, 1.0 eq) in 50 mL DCM and add dropwise over 30 minutes under vigorous stirring.

-

Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain).

-

Self-Validating Workup: Separate the layers. The aqueous layer retains the excess unreacted piperazine (highly water-soluble). Wash the organic layer with water (3 x 100 mL) to remove residual piperazine. The organic layer now contains primarily 1-benzoylpiperazine. Dry over anhydrous MgSO 4 , filter, and concentrate in vacuo.

Phase 2: Synthesis of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine

-

Objective: Complete the bis-amide synthesis using the sterically hindered 2,4-dichlorobenzoyl chloride.

Step-by-Step Protocol:

-

Dissolve 1-benzoylpiperazine (19.0 g, 100 mmol, 1.0 eq) and Et 3 N (15.2 g, 150 mmol, 1.5 eq) in 200 mL anhydrous DCM.

-

Cool to 0 °C under an inert N 2 atmosphere.

-

Add 2,4-dichlorobenzoyl chloride (23.0 g, 110 mmol, 1.1 eq) dropwise.

-

Stir at RT for 4 hours.

-

Self-Validating Workup:

-

Wash with 1M HCl (2 x 100 mL): Causality → Protonates and extracts any unreacted 1-benzoylpiperazine into the aqueous layer, validating the removal of amine starting material.

-

Wash with saturated NaHCO 3 (2 x 100 mL): Causality → Hydrolyzes unreacted 2,4-dichlorobenzoyl chloride to the corresponding carboxylic acid and extracts it as a water-soluble sodium salt, validating the removal of electrophilic impurities.

-

Wash with brine, dry over MgSO 4 , and concentrate.

-

-

Purify via flash column chromatography (Hexanes/EtOAc gradient) or recrystallization from hot ethanol to yield the pure target compound.

Step-by-step experimental workflow for the synthesis of the target bis-amide.

Quantitative Data & Yield Optimization

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across the synthesis pathway.

| Parameter | Phase 1: Mono-acylation | Phase 2: Bis-acylation |

| Electrophile | Benzoyl Chloride | 2,4-Dichlorobenzoyl Chloride |

| Equivalents (Amine : Acyl : Base) | 5.0 : 1.0 : 0 (Excess Piperazine acts as base) | 1.0 : 1.1 : 1.5 (Et 3 N) |

| Solvent System | DCM / H 2 O (Biphasic) | Anhydrous DCM |

| Temperature Profile | 0 °C → 25 °C | 0 °C → 25 °C |

| Reaction Time | 2.5 hours | 4.0 hours |

| Expected Yield | 85 - 92% | 78 - 85% |

| Primary Impurity to Monitor | 1,4-dibenzoylpiperazine (<5%) | 2,4-dichlorobenzoic acid |

Conclusion

The synthesis of 1-benzoyl-4-(2,4-dichlorobenzoyl)piperazine relies heavily on exploiting the kinetic and statistical parameters of the Schotten-Baumann reaction. By utilizing a massive excess of the diamine in the first step and orthogonal acid/base liquid-liquid extractions in the second, researchers can establish a self-validating, highly pure pipeline for unsymmetrical bis-amides. The hydrochloride salts of these intermediates can also be utilized if enhanced aqueous solubility is required for downstream biological assays ()[3].

References

Sources

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The compound 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine represents a novel chemical entity at the intersection of well-established pharmacophores. The piperazine core is a privileged scaffold in medicinal chemistry, known for its versatile applications in targeting a wide range of biological systems.[1][2] This technical guide provides a comprehensive analysis of the potential therapeutic targets of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine, based on a systematic deconstruction of its molecular architecture and structure-activity relationship (SAR) studies of its constituent moieties. We hypothesize that this compound is likely to exhibit a dual-activity profile, with potential applications in both central nervous system (CNS) disorders and oncology. This guide will detail the rationale behind these hypotheses, propose a series of self-validating experimental protocols for target identification and validation, and provide the necessary visual and tabular data to support further investigation.

Introduction: Deconstructing a Privileged Scaffold

The therapeutic potential of a novel compound can often be inferred from its structural components. 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is a 1,4-disubstituted piperazine with distinct benzoyl and 2,4-dichlorobenzoyl groups at the nitrogen atoms.[3] The piperazine ring itself is a common feature in numerous approved drugs, valued for its ability to influence physicochemical properties and present functional groups in a defined spatial orientation.[4]

Our analysis will proceed by examining the known biological activities of three key structural fragments:

-

The 1-Benzoylpiperazine Moiety: This fragment is a common starting point for the synthesis of CNS-active compounds.[5][6]

-

The (2,4-dichlorophenyl)piperazine Moiety: While our target has a dichlorobenzoyl group, the dichlorophenylpiperazine core is a well-studied pharmacophore, particularly in the context of dopamine and serotonin receptor modulation.[7]

-

The 1,4-Dibenzoylpiperazine Core: This central scaffold has been explored for its utility in generating diverse chemical libraries with a range of biological activities, including anticancer properties.[3][8]

By understanding the established pharmacology of these components, we can construct a logical framework for predicting the therapeutic targets of the complete molecule.

Hypothesized Therapeutic Area 1: Central Nervous System Disorders

The significant body of literature on benzoylpiperazine and dichlorophenylpiperazine derivatives strongly suggests a high probability of CNS activity for 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine.[7][9][10] The primary targets are likely to be neurotransmitter receptors and transporters.

Potential Targets in the CNS

-

Dopamine Receptors (D2, D3, D4): Arylpiperazine derivatives are frequently found in antipsychotic and antidepressant medications that target dopamine receptors.[1] The 2,3-dichlorophenylpiperazine moiety is a known component of ligands for D2 and D3 receptors.[7] The structural similarity of the 2,4-dichlorobenzoyl group suggests a high likelihood of interaction with these receptors.

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Many CNS-active piperazine compounds exhibit affinity for serotonin receptors, contributing to their therapeutic effects in anxiety and depression.[11]

-

Glycine Transporter 1 (GlyT1): Benzoylpiperazine derivatives have been identified as potent and selective inhibitors of GlyT1, a target for schizophrenia and other cognitive disorders.[12]

Proposed Mechanism of CNS Action

We hypothesize that 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine may act as a modulator of dopaminergic and/or serotonergic signaling pathways. Depending on its affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors, it could be a candidate for development as an antipsychotic, anxiolytic, or antidepressant agent.

Caption: Hypothesized CNS signaling pathways for 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine.

Experimental Validation of CNS Targets

A tiered approach is recommended for validating the hypothesized CNS targets.

Tier 1: In Vitro Receptor and Transporter Binding Assays

This initial screen will determine the binding affinity of the compound for a panel of CNS targets.

| Target | Assay Type | Radioligand | Reference Compound |

| Dopamine D2 Receptor | Radioligand Binding | [³H]Spiperone | Haloperidol |

| Dopamine D3 Receptor | Radioligand Binding | [³H]7-OH-DPAT | 7-OH-DPAT |

| Dopamine D4 Receptor | Radioligand Binding | [³H]Nemonapride | Nemonapride |

| Serotonin 5-HT1A Receptor | Radioligand Binding | [³H]8-OH-DPAT | 8-OH-DPAT |

| Serotonin 5-HT2A Receptor | Radioligand Binding | [³H]Ketanserin | Ketanserin |

| Glycine Transporter 1 (GlyT1) | Radioligand Binding | [³H]Glycine | Bitopertin |

Protocol 1: Radioligand Binding Assay

-

Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor or transporter of interest.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine.

-

Non-specific Binding: Include a set of wells with a high concentration of a known unlabeled ligand to determine non-specific binding.

-

Equilibration: Allow the binding to reach equilibrium at a specified temperature and time.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 value by non-linear regression analysis of the competition binding data.

Tier 2: In Vitro Functional Assays

For targets where significant binding is observed, functional assays are necessary to determine the compound's activity.

| Target | Assay Type | Endpoint Measured |

| GPCRs (Dopamine, Serotonin) | cAMP Assay | Changes in intracellular cAMP levels |

| GPCRs (Dopamine, Serotonin) | Calcium Flux Assay | Changes in intracellular calcium concentration |

| GlyT1 | Glycine Uptake Assay | Inhibition of [³H]glycine uptake into cells |

Tier 3: In Vivo Behavioral Models

If in vitro activity is confirmed, in vivo studies in rodent models are warranted to assess potential therapeutic effects.

-

Anxiolytic Activity: Elevated Plus Maze, Light-Dark Box Test.[3]

-

Antidepressant Activity: Forced Swim Test, Tail Suspension Test.

-

Antipsychotic Activity: Prepulse Inhibition of the Acoustic Startle Reflex, Amphetamine-induced Hyperlocomotion.

Hypothesized Therapeutic Area 2: Oncology

The 1,4-dibenzoylpiperazine scaffold has been successfully utilized in the design of anticancer agents.[8] Furthermore, various piperazine derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[2]

Potential Targets in Oncology

-

Wnt/β-catenin Signaling Pathway: 1,4-Dibenzoylpiperazine derivatives have been specifically designed as inhibitors of the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9).[8] This pathway is frequently dysregulated in various cancers.

-

Receptor Tyrosine Kinases (RTKs): Many kinase inhibitors incorporate a piperazine moiety to enhance solubility and target engagement.

-

Cell Cycle Regulators: Piperazine-containing compounds have been shown to induce cell cycle arrest.[2]

-

Apoptosis Pathways: Some piperazine derivatives can induce apoptosis in cancer cells.[13]

Proposed Mechanism of Anticancer Action

We hypothesize that 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Wnt/β-catenin pathway, or by inducing apoptosis.

Caption: Hypothesized anticancer mechanisms of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine.

Experimental Validation of Anticancer Targets

Tier 1: In Vitro Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the growth of a panel of human cancer cell lines.

Protocol 2: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Tier 2: Mechanistic Assays

If significant cytotoxicity is observed, further assays are required to elucidate the mechanism of action.

-

Wnt/β-catenin Pathway Inhibition: Luciferase reporter assays to measure TCF/LEF transcriptional activity.

-

Cell Cycle Analysis: Flow cytometry with propidium iodide staining to determine the cell cycle distribution.

-

Apoptosis Assay: Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.

-

Western Blot Analysis: To probe for changes in the expression levels of key proteins in the Wnt pathway (e.g., β-catenin, c-Myc, Cyclin D1) and apoptosis (e.g., caspases, Bcl-2 family proteins).

Tier 3: In Vivo Xenograft Models

The in vivo efficacy can be evaluated in mouse xenograft models using cancer cell lines that were sensitive to the compound in vitro.

Caption: Proposed experimental workflow for target validation.

Conclusion and Future Directions

The structural features of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine provide a strong rationale for investigating its therapeutic potential in both CNS disorders and oncology. The proposed experimental workflows offer a clear and logical path for identifying and validating its primary biological targets. The dual-activity profile, if confirmed, would make this compound a particularly interesting lead for further optimization. Future work should focus on elucidating the precise molecular interactions with its targets through techniques such as X-ray crystallography and computational modeling, and on optimizing its pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts.

References

-

Siddiqui, N., et al. (2019). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 16(9). [Link]

-

Pinard, E., et al. (2008). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5134-5139. [Link]

-

Wróbel, D., et al. (2016). The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative. Pharmacological Reports, 68(1), 129-134. [Link]

-

Goudarzvan, M., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(15), 1234. [Link]

-

Pigini, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369. [Link]

-

Caggiano, A. O., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(6), 707-715. [Link]

-

Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(5), 659-668. [Link]

-

Al-Tel, T. H. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

-

Li, B., et al. (2016). Structure-Based Design of 1,4-Dibenzoylpiperazines as β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 508-513. [Link]

-

Al-Shammari, A. R., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods, 28(3), 205-214. [Link]

-

Jasinski, J. P., et al. (2020). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1774-1779. [Link]

-

Gee, P., et al. (2016). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

-

Foster, A., et al. (2003). 1,4-dibenzylpiperazines Possess Anticocaine Activity. Bioorganic & Medicinal Chemistry Letters, 13(4), 749-751. [Link]

-

Nakao, K., et al. (1993). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. Chemical & Pharmaceutical Bulletin, 41(1), 109-117. [Link]

-

Wang, Z., et al. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3147-3151. [Link]

-

Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8085. [Link]

-

Zhang, Y., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 199, 112384. [Link]

-

University of Washington. (2005, May 16). Neuroscience for Kids - 1,4-B. University of Washington. [Link]

-

Wold, E. A., et al. (2014). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3468. [Link]

-

Willems, R., et al. (2012). Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. ACS Medicinal Chemistry Letters, 3(11), 903-908. [Link]

-

Brogi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(12), 1730. [Link]

-

Kumar, A., et al. (2024). Synthesis of 1,4-DHP under piperazine catalyst. ResearchGate. [Link]

-

Krauze, A., et al. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 25(17), 3994. [Link]

-

Ferlin, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8072. [Link]

-

Fassihi, A., et al. (2017). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. DARU Journal of Pharmaceutical Sciences, 25(1), 13. [Link]

-

Kesuma, D., et al. (2020). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][3][5]oxazin-4-one. Rasayan Journal of Chemistry, 13(2), 945-952. [Link]

-

Fisher, J. M., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Bioorganic & Medicinal Chemistry, 72, 117006. [Link]

-

Yilmaz, I., et al. (2022). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Molecules, 27(19), 6605. [Link]

-

Wang, Y., et al. (2023). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry, 11, 1189315. [Link]

-

Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. Chemistry Central Journal, 13(1), 101. [Link]

-

Szymański, J., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 9988. [Link]

Sources

- 1. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]

- 2. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 3. 1,4-Dibenzoylpiperazine|Research Chemical [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structure-Based Design of 1,4-Dibenzoylpiperazines as β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Benzoylpiperazine | 13754-38-6 | Benchchem [benchchem.com]

- 10. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzoylpiperazine Scaffold: A Technical Literature Review on Pharmacological Applications and Synthetic Methodologies

The Privileged Nature of the Benzoylpiperazine Pharmacophore

In modern drug discovery, the identification of versatile, highly tunable chemical scaffolds is paramount. The substituted benzoylpiperazine moiety has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets[1].

The pharmacological utility of this scaffold is driven by its unique physicochemical properties. The piperazine ring is a non-planar, flexible diazacycloalkane containing two secondary nitrogen atoms. Its inherent basicity (pKa ~9.8) allows it to easily form salt bridges or hydrogen bonds with acidic residues (such as aspartate or glutamate) within protein binding pockets[2]. When one of these nitrogen atoms is acylated to form a benzoylpiperazine, the molecule undergoes a critical transformation:

-

Lipophilicity Modulation : The benzoyl group increases the overall lipophilicity of the molecule, which is crucial for blood-brain barrier (BBB) penetration in central nervous system (CNS) drugs[3].

-

Conformational Rigidity : The amide bond introduces partial double-bond character, restricting the rotational freedom of the molecule and orienting the planar aromatic ring for optimal π−π stacking interactions with aromatic amino acids in the target active site[4].

Primary Therapeutic Targets and Mechanistic Insights

Neuroscience: GlyT1 Inhibition and Schizophrenia

One of the most prominent applications of the benzoylpiperazine scaffold is in the treatment of schizophrenia via the inhibition of Glycine Transporter 1 (GlyT1). High-throughput screening of compound libraries identified benzoylpiperazine hits (e.g., Compound 7) that act as potent, non-competitive inhibitors of GlyT1[3]. By blocking the reuptake of glycine from the synaptic cleft, these compounds increase local glycine concentrations, thereby enhancing the co-activation of N-methyl-D-aspartate (NMDA) receptors[5]. This mechanism directly addresses the glutamatergic hypofunction hypothesized to underlie the negative symptoms of schizophrenia, ultimately leading to the clinical development of candidates like Bitopertin[5].

Infectious Disease: BioA Inhibition in Mycobacterium tuberculosis

In the fight against drug-resistant tuberculosis, the biotin biosynthesis pathway has been validated as a critical target. The enzyme BioA (7,8-diaminopelargonic acid synthase) is a pyridoxal 5′-phosphate (PLP)-dependent transaminase essential for M. tuberculosis survival. Target-based whole-cell screening identified N-aryl, N′-benzoylpiperazine derivatives as highly selective BioA inhibitors[6]. These compounds competitively bind to the BioA active site, preventing the transamination of 7-keto-8-aminopelargonic acid (KAPA), thereby starving the bacteria of essential biotin[6].

M. tuberculosis biotin biosynthesis pathway and BioA inhibition by benzoylpiperazines.

Oncology: PI3K α and Wnt/ β -catenin Pathways

In oncology, piperazinylquinoxaline derivatives incorporating the benzoylpiperazine motif have demonstrated potent nanomolar inhibition of Phosphoinositide 3-Kinase alpha (PI3K α )[7]. These compounds competitively bind to the ATP-binding pocket of the kinase domain, inducing apoptosis in prostate and lung cancer cell lines[7]. Furthermore, 1,4-dibenzoylpiperazines have been engineered to disrupt the protein-protein interaction (PPI) between β -catenin and B-cell lymphoma 9 (BCL9), a critical node in the hyperactivated canonical Wnt signaling pathway responsible for colorectal cancers and fibrotic diseases[8].

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the potency of this scaffold across different therapeutic areas, the following table summarizes key quantitative data derived from recent literature.

| Target Enzyme/Receptor | Disease Indication | Representative Compound / Scaffold | Activity Metric (IC50 / Ki) | Mechanism of Action |

| GlyT1 Transporter | Schizophrenia | Bitopertin precursor (Compound 7) | IC50 ~ 15 nM[3] | Non-competitive reuptake inhibition |

| BioA Transaminase | Tuberculosis | N-aryl, N'-benzoylpiperazine (6) | IC50 = 155 nM[6] | Competitive PLP-dependent inhibition |

| PI3K α Kinase | Oncology | Piperazinylquinoxaline (Comp 41) | IC50 = 24 nM[7] | Kinase domain ATP-competitive inhibition |

| Acetylcholinesterase | Alzheimer's Disease | Thiazole-substituted benzoylpiperazine | IC50 = 1.15 - 3.45 µM[9] | Active site binding |

| MAO-B Enzyme | Neurodegeneration | Piperazine-substituted chalcone (PC10) | IC50 = 0.65 µM[2] | Reversible competitive inhibition |

Synthetic Methodologies: Causality and Self-Validating Protocols

The primary challenge in synthesizing 1-benzoylpiperazine derivatives is achieving selective mono-acylation. Because piperazine is a symmetric diamine, unoptimized reactions frequently yield the biologically inactive 1,4-dibenzoylpiperazine byproduct[4]. As an Application Scientist, it is critical to design protocols where the physical chemistry of the reaction inherently drives selectivity.

Protocol A: Direct Mono-Acylation via Biphasic Schotten-Baumann Reaction

Causality & Rationale: This method relies on a biphasic aqueous/organic system. The 10% NaOH solution acts as an acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of unreacted piperazine, which would otherwise render it non-nucleophilic and stall the reaction[4]. Furthermore, the mono-acylated product is significantly more lipophilic than the starting piperazine; as it forms, it partitions into the organic phase (or precipitates), physically separating it from the highly reactive benzoyl chloride and preventing a second acylation event[1].

Step-by-Step Methodology:

-

Preparation: In a 100 mL Erlenmeyer flask, dissolve 2.5 g of piperazine (excess equivalent) in 25 mL of a 10% aqueous NaOH solution[1].

-

Acylation: Under vigorous magnetic stirring, add 3.5 mL of benzoyl chloride dropwise over 10-15 minutes at room temperature[1]. Self-Validation Check: The reaction is highly exothermic; dropwise addition controls the thermal runaway that could degrade the acyl chloride.

-

Phase Separation: Maintain vigorous stirring for an additional 15 minutes post-addition. A white precipitate of 1-benzoylpiperazine will form as the local concentration exceeds its aqueous solubility[1].

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 25 mL) to pull the mono-acylated product into the organic phase[1].

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation. The crude product can be recrystallized from toluene to achieve >90% purity.

Protocol B: Highly Selective Synthesis via Boc-Protection

Causality & Rationale: When absolute purity and zero di-acylation are required, a protection-deprotection strategy is utilized. Reacting piperazine with Di-tert-butyl dicarbonate (Boc₂O) selectively protects one amine. The steric bulk of the tert-butyl group, combined with the electron-withdrawing nature of the newly formed carbamate, severely deactivates the second amine toward further Boc-protection[1]. Following acylation of the free amine, Trifluoroacetic acid (TFA) is used for deprotection. TFA protonates the carbamate oxygen, triggering the elimination of isobutylene gas and CO₂. According to Le Chatelier's principle, the evolution of these gases irreversibly drives the deprotection to 100% completion[1].

Step-by-Step Methodology:

-

Protection: Dissolve piperazine (2.0 eq) in anhydrous DCM at 0 °C. Add Boc₂O (1.0 eq) dropwise. Stir for 12 hours at room temperature. Wash with water to remove unreacted piperazine, yielding 1-Boc-piperazine[1].

-

Acylation: Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C. Add benzoyl chloride (1.0 eq) dropwise. Stir until TLC (Thin Layer Chromatography) indicates complete consumption of the starting material[1].

-

Deprotection: Isolate the N-benzoyl-N'-Boc-piperazine. Dissolve in DCM and add an excess of TFA at 0 °C. Stir at room temperature for 1-2 hours[1]. Self-Validation Check: Vigorous bubbling (CO₂ and isobutylene evolution) will be observed. The cessation of bubbling serves as a visual indicator of reaction completion.

-

Neutralization: Carefully quench with saturated aqueous NaHCO₃ until the pH is basic, extract with DCM, dry, and evaporate to yield pure 1-benzoylpiperazine[1].

Step-by-step workflow for the highly selective synthesis of 1-benzoylpiperazine via Boc-protection.

Conclusion

The substituted benzoylpiperazine scaffold remains a cornerstone of modern medicinal chemistry. Its unique combination of basicity, hydrogen-bonding capability, and structural rigidity allows it to interface with a vast array of biological targets—from CNS transporters like GlyT1 to critical bacterial enzymes like BioA. By leveraging mechanistically sound synthetic protocols, researchers can efficiently generate highly pure libraries of these compounds, accelerating the hit-to-lead optimization process in drug discovery.

References

-

BenchChem Technical Support Team. "Synthesis of 1-Benzoylpiperazine for Research Applications: A Detailed Guide." Benchchem. 1

-

BenchChem Technical Support Team. "An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms." Benchchem. 4

-

Pinard, E., et al. "Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors." Bioorganic & Medicinal Chemistry Letters, via ResearchGate. 3

-

Şahin, Z., et al. "Thiazole‐substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors." Drug Development Research, via ResearchGate. 9

-

Shi, C., et al. "Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis." Journal of Medicinal Chemistry, ACS Publications. 6

-

"Methods and compositions of 4-substituted benzoylpiperazine-1-substituted carbonyls as β-catenin/B-cell lymphoma 9 inhibitors." Google Patents. 8

-

Mathew, B., et al. "Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders." PMC. 2

-

"From benzoylpiperazine HTS hit 1 to bitopertin: Key drug design steps." ResearchGate. 5

-

"Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors." Semantic Scholar. 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. US12286422B2 - Methods and compositions of 4-substituted benzoylpiperazine-1-substituted carbonyls as β-catenin/B-cell lymphoma 9 inhibitors - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Structural Elucidation and Spectroscopic Characterization of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine

Executive Summary

As a privileged scaffold in medicinal chemistry, the piperazine ring serves as a critical structural hub for developing neuroactive and antimicrobial agents. Unsymmetrically di-acylated piperazines, such as 1-benzoyl-4-(2,4-dichlorobenzoyl)piperazine , present unique synthetic and analytical challenges. This technical guide provides a comprehensive framework for the synthesis, structural elucidation, and spectroscopic validation (NMR, IR, MS) of this compound. By analyzing the causality behind phenomena such as rotameric signal broadening and isotopic fragmentation fidelity, this guide serves as a self-validating reference for drug development professionals.

Rationale & Synthetic Methodology

The Causality of Stepwise Acylation

Symmetrical piperazine possesses two identical secondary amines. The direct addition of two different electrophiles (benzoyl chloride and 2,4-dichlorobenzoyl chloride) would yield an intractable statistical mixture of mono-acylated, symmetrically di-acylated, and unsymmetrically di-acylated products.

To achieve absolute structural control, the synthesis must proceed via a stepwise Schotten-Baumann acylation[1]. By utilizing a vast excess of piperazine or strict stoichiometric control at 0 °C in the first step, the mono-acylated intermediate (1-benzoylpiperazine) is isolated. The second electrophile is subsequently introduced to yield the final unsymmetrical target.

Workflow for the stepwise di-acylation of piperazine.

Spectroscopic Elucidation: Causality and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H NMR spectrum of N,N'-diacylpiperazines is notoriously complex, defying the expectation of simple first-order kinetics.

-

Rotameric Broadening (Causality): The C–N amide bonds possess partial double-bond character due to resonance, which restricts free rotation at room temperature. This creates distinct cis and trans rotamers on the NMR timescale. Consequently, the 8 piperazine protons—which appear as a sharp singlet at ~2.9 ppm in free piperazine—split into broad, overlapping multiplets between 3.40 and 3.90 ppm[2].

-

Aromatic Splitting: The 2,4-dichlorophenyl ring exhibits a highly diagnostic splitting pattern. The H3 proton, sandwiched between two strongly electronegative chlorine atoms, is highly deshielded and appears as a distinct doublet ( J≈2.0 Hz) due to meta-coupling with H5.

Infrared (IR) Spectroscopy

Infrared spectroscopy validates the functional group transformations. The conversion of the secondary amines to tertiary amides is confirmed by the disappearance of the N–H stretch (typically >3200 cm⁻¹) and the emergence of a strong, broad Amide I band (C=O stretch) at 1635–1645 cm⁻¹. The presence of the halogenated ring is definitively marked by the C–Cl stretching vibrations in the fingerprint region at ~745 cm⁻¹[2].

Mass Spectrometry (ESI-HRMS)

High-resolution mass spectrometry (HRMS) provides definitive proof of the molecular formula ( C18H16Cl2N2O2 ).

-

Isotopic Fidelity (Causality): The presence of exactly two chlorine atoms dictates a rigid isotopic signature. The natural abundance of 35 Cl (75%) and 37 Cl (25%) results in a characteristic M : M+2 : M+4 ratio of approximately 9:6:1 for the [M+H]+ ion cluster.

-

Fragmentation: Collision-induced dissociation (CID) triggers α -cleavage at the amide bonds, yielding highly stable acylium ions.

Primary ESI-MS fragmentation pathways via α-cleavage.

Quantitative Data Summaries

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, CDCl 3 ) | Proton/Carbon | 1 H Chemical Shift (ppm) | Multiplicity & J (Hz) | 13 C Shift (ppm) | Assignment Causality | |---|---|---|---|---| | Piperazine CH 2 | 3.40 – 3.90 | Broad multiplets | 41.5, 46.2 | Restricted rotation of amide bonds creates multiple rotameric environments. | | Benzoyl H (ortho) | 7.45 | m | 127.5 | Deshielded by adjacent carbonyl. | | Benzoyl H (meta/para) | 7.40 | m | 128.8, 130.2 | Standard aromatic resonance. | | 2,4-diCl H3 | 7.55 | d, J=2.0 | 129.5 | Strongly deshielded by two ortho-chlorines; meta-coupling only. | | 2,4-diCl H5 | 7.35 | dd, J=8.5,2.0 | 127.8 | Ortho and meta coupling. | | 2,4-diCl H6 | 7.30 | d, J=8.5 | 131.2 | Ortho coupling to H5. | | Carbonyl (C=O) | - | - | 166.5, 169.0 | Highly deshielded sp 2 carbons. |

Table 2: Key IR Vibrational Frequencies (ATR-FTIR)

| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |

|---|---|---|

| 1635 – 1645 | Amide I (C=O stretch) | Confirms the presence of the tertiary amide bonds. |

| 1590, 1430 | Aromatic C=C stretch | Indicates the presence of the phenyl rings. |

| 1250 – 1280 | C–N stretch | Confirms the acyl-piperazine linkage. |

| 745 – 760 | C–Cl stretch | Validates the presence of the 2,4-dichlorophenyl moiety. |

Table 3: High-Resolution Mass Spectrometry (ESI-HRMS) Data

| Ion | m/z (Observed) | Isotopic Ratio | Structural Causality |

|---|

| [M+H] + | 363.066 | 9:6:1 | Intact protonated molecule; confirms Cl 2 isotope pattern. | | [M+H+2] + | 365.063 | - | 37 Cl isotope contribution. | | Fragment 1 | 172.955 | 9:6:1 | 2,4-Dichlorobenzoyl cation via α -cleavage. | | Fragment 2 | 105.033 | N/A | Benzoyl cation via α -cleavage. |

Experimental Protocols (Self-Validating Systems)

Protocol 1: Stepwise Synthesis Workflow

-

Mono-acylation: Dissolve piperazine (5.0 eq) in dry dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et 3 N, 1.2 eq). Dropwise, add benzoyl chloride (1.0 eq) dissolved in DCM. Stir for 4 hours, allowing the mixture to reach room temperature.

-

Self-Validation Check (TLC): Monitor via TLC (Hexane:EtOAc 1:1). Stain with Ninhydrin. The secondary amine of unreacted piperazine will stain intensely purple, whereas the mono-amide (1-benzoylpiperazine) stains faintly. Do not proceed until the mono-acylated intermediate is chromatographically purified (>95%) to prevent the formation of symmetrical 1,4-bis(2,4-dichlorobenzoyl)piperazine.

-

Di-acylation: Dissolve the purified 1-benzoylpiperazine (1.0 eq) in DCM. Add Et 3 N (1.5 eq) and 2,4-dichlorobenzoyl chloride (1.1 eq). Stir at room temperature for 6 hours.

-

Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3 , and brine. Dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Instrumental Analysis & Validation

-

NMR Acquisition:

-

Self-Validation: Before acquisition, ensure the CDCl 3 is neutralized with basic alumina to prevent acid-catalyzed degradation of the amide bonds. Lock and shim the instrument to the residual CHCl 3 signal (7.26 ppm) to ensure the broad piperazine signals are definitively due to rotamers, not poor magnetic shimming. Acquire 16 scans for 1 H and 512 scans for 13 C.

-

-

IR Acquisition:

-

Clean the ATR diamond crystal with isopropanol. Acquire a background spectrum. Place 2–3 mg of the solid compound directly onto the crystal and apply pressure. Acquire 32 scans from 4000 to 400 cm⁻¹.

-

-

MS Acquisition:

-

Self-Validation: Calibrate the TOF analyzer using a standard tuning mix (e.g., Agilent ESI-L) to achieve sub-5 ppm mass accuracy. Verify the presence of the 9:6:1 isotopic cluster for the [M+H]+ ion before analyzing the MS/MS fragmentation spectra to ensure no isobaric interference is present.

-

References

-

BenchChem. "An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms." BenchChem. 1

-

Ujan, R., et al. "Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation." Molecules 2019, 24(5), 860. MDPI. 3

Sources

Solubility of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine in various solvents

An In-depth Technical Guide to the Solubility of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust framework for understanding its solubility profile through an analysis of its structural components, data from closely related analogs, and detailed experimental protocols for empirical determination. This document is designed to be a practical resource, offering both theoretical insights and actionable methodologies for laboratory applications.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a drug to be effective, it must be absorbed into the systemic circulation and reach its target site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption. Conversely, understanding a compound's solubility in various organic solvents is essential for purification, formulation, and analytical method development.

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in many biologically active molecules, and its derivatives have been explored for a wide range of therapeutic applications.[1] The two benzoyl moieties, one of which is further substituted with two chlorine atoms, significantly influence the molecule's polarity, lipophilicity, and potential for intermolecular interactions, all of which are key determinants of its solubility.

Molecular Structure and its Implications for Solubility

The chemical structure of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is fundamental to understanding its solubility.

-

Piperazine Core: The central piperazine ring contains two tertiary amine groups. While the lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, their basicity is reduced due to the electron-withdrawing effect of the adjacent benzoyl groups. Unsubstituted piperazine is freely soluble in water, but this solubility is drastically altered by substitution.[2][3]

-

Benzoyl and Dichlorobenzoyl Groups: These aromatic groups are nonpolar and contribute to the lipophilicity of the molecule. The presence of two such bulky, hydrophobic groups suggests that the overall molecule will have limited solubility in aqueous media. The chlorine atoms on one of the benzoyl rings further increase the molecular weight and lipophilicity.

-

Amide Bonds: The two amide linkages introduce polarity and the potential for hydrogen bonding, with the carbonyl oxygens acting as hydrogen bond acceptors.

Based on this structural analysis, it is anticipated that 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine will exhibit poor solubility in water and higher solubility in organic solvents, particularly those that are polar and aprotic.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through empirical measurement. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[4]

The Shake-Flask Method: A Step-by-Step Guide

This protocol provides a self-validating system for the accurate determination of solubility.

Materials and Equipment:

-

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Phosphate-Buffered Saline (PBS) at various pH values)

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol:

-

Preparation of Solvent: Ensure all solvents are of high purity. For aqueous solubility, use deionized water or buffered solutions as required.

-

Addition of Excess Solute: Add an excess amount of solid 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is fully saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Solubility Profile of Structurally Related Compounds

| Compound Name | Solvent | Solubility | Reference |

| 1-Benzoylpiperazine | Water | Soluble | [4] |

| Dimethylformamide (DMF) | 30 mg/mL | [4] | |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [4] | |

| Ethanol | 30 mg/mL | [4] | |

| 1-(4-Chlorobenzhydryl)piperazine | Ethanol | ~25 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [5] | |

| Dimethylformamide (DMF) | ~30 mg/mL | [5] | |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [5] | |

| Benzylpiperazine | Water | Insoluble | [6] |

| Acetone | Very Soluble | [6] | |

| Chloroform | Freely Soluble | [6] | |

| Methanol | Soluble | [6] | |

| Ether | Sparingly Soluble | [6] | |

| Hexane | Very Slightly Soluble | [6] |

Based on this data, it is reasonable to infer that 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine will likely have good solubility in polar aprotic solvents like DMSO and DMF. Its solubility in alcohols such as ethanol and methanol is expected to be moderate. Due to the presence of two large, hydrophobic benzoyl groups, its solubility in water and nonpolar solvents like hexane is predicted to be very low. The synthesis of related compounds often involves purification by column chromatography using mixtures of hexane and ethyl acetate, which further suggests solubility in such organic solvent systems.[7][8][9]

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is not available, information from related piperazine derivatives should be considered for safe handling.

-

General Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Health Hazards: Piperazine derivatives can cause skin, eye, and respiratory irritation.[10] Avoid contact with skin and eyes, and do not inhale the dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the SDS for any precursor materials used in the synthesis or handling of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine. While direct experimental data is currently unavailable, a thorough analysis of its molecular structure and the solubility of closely related compounds allows for a reasoned prediction of its solubility profile. The detailed experimental protocol for the shake-flask method provides a reliable means for researchers to empirically determine the solubility in various solvents of interest. This information is crucial for the advancement of research and development activities involving this and similar compounds.

References

-

PubChem. (n.d.). 1-(2,4-Dichlorobenzyl)piperazine. Retrieved from [Link]

- Gong, Y., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(15), 1234.

- Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8071-8087.

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

-

Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI. Retrieved from [Link]

-

SWGDrug. (2005, June). BENZYLPIPERAZINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Retrieved from [Link]

-

Chemspace. (n.d.). 1-(2,4-dichlorobenzoyl)-4-(diphenylmethyl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-(2,3-dichlorophenyl)piperazine. Retrieved from [Link]

-

MDPI. (2012, June 28). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. swgdrug.org [swgdrug.org]

- 7. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 9. mdpi.com [mdpi.com]

- 10. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine

Introduction

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antipsychotics and antidepressants to anticancer and antimicrobial agents.[1][2] Its unique structure, featuring two nitrogen atoms, allows for diverse substitutions that can fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on a novel derivative, 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine , a molecule featuring a central piperazine ring asymmetrically substituted with a benzoyl group and a 2,4-dichlorobenzoyl group.

The systematic physicochemical characterization of such a new chemical entity (NCE) is a cornerstone of the drug discovery and development process.[3] Properties such as melting point, solubility, and pKa are not mere data points; they are critical determinants of a compound's potential for formulation, its behavior in physiological environments, and ultimately, its bioavailability and therapeutic efficacy.[3][4]

This document provides a comprehensive framework for the experimental determination of the core physicochemical properties of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and reliable data generation.

Molecular Structure and Core Properties

The first step in characterizing any NCE is to confirm its fundamental identity and properties. The structure of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is depicted below.

Chemical Structure: (Image of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine)

The key structural features are the central piperazine core, an amide linkage to a standard benzoyl ring, and a second amide linkage to a dichlorinated benzoyl ring. The electron-withdrawing chlorine atoms on one ring are expected to influence the electronic properties and conformation of the molecule compared to simpler benzoylpiperazine derivatives.[5]

The following table summarizes the foundational properties of the molecule. While molecular formula and weight are calculated, other key parameters must be determined experimentally.

| Property | Value | Method |

| Molecular Formula | C₁₈H₁₆Cl₂N₂O₂ | Calculation |

| Molecular Weight | 379.24 g/mol | Calculation |

| Appearance | TBD | Visual Inspection |

| Melting Point (°C) | TBD | Capillary Method (USP <741>) |

| Aqueous Solubility (pH 7.4) | TBD | Shake-Flask Method |

| pKa₁ | TBD | Potentiometric Titration |

| pKa₂ | TBD | Potentiometric Titration |

TBD: To Be Determined

Melting Point and Thermal Analysis

Expertise & Causality: The melting point is a crucial indicator of a compound's purity and identity.[3] For a crystalline solid, it represents the temperature at which the solid-to-liquid phase transition occurs. A sharp, well-defined melting range is typically indicative of high purity, while a broad or depressed range often suggests the presence of impurities. This property is dictated by the strength of the intermolecular forces within the crystal lattice.[3] The determination must be performed according to standardized methods to ensure reproducibility.

Experimental Protocol: Melting Range Determination (USP <741> Capillary Method)

This protocol adheres to the standards set by the United States Pharmacopeia (USP) General Chapter <741> for Class I substances.[6][7]

Principle: A small, uniform sample packed into a capillary tube is heated at a controlled rate. The temperatures at which the substance begins to collapse (onset of melting) and becomes fully liquid are recorded as the melting range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is thoroughly dry.

-

Gently pulverize the crystalline solid into a fine powder using a mortar and pestle to ensure uniform packing.

-

-

Capillary Loading:

-

Tamp the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a tightly packed column of 3-4 mm is achieved.

-

-

Apparatus Setup:

-

Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Ensure the thermometer or temperature sensor is correctly positioned according to the instrument's manual.

-

-

Measurement:

-

Set the apparatus to heat at a rapid rate to a temperature approximately 10°C below the expected melting point.

-

Once this temperature is reached, adjust the heating rate to a slow, constant rise of 1°C per minute.[8] This slow ramp rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Record T₁: The temperature at which the first sign of liquid is observed.

-

Record T₂: The temperature at which the last solid particle melts completely.

-

-

Reporting:

-

The melting range is reported as T₁ – T₂. For a pure compound, this range should be narrow.

-

Trustworthiness: The validity of this protocol relies on a properly calibrated instrument. The accuracy of the apparatus should be periodically verified using USP Melting Point Reference Standards that melt near the expected temperature of the test compound.[6][8]

Visualization: Melting Point Determination Workflow

Caption: Workflow for USP <741> compliant melting range determination.

Solubility Profile

Expertise & Causality: Aqueous solubility is a paramount property in drug development, as a compound must dissolve to be absorbed and exert a biological effect.[4][9] We distinguish between kinetic solubility, a high-throughput measure of how readily a compound dissolves under specific conditions, and thermodynamic solubility, which is the true equilibrium concentration of a compound in a saturated solution.[4][10] The latter is the gold standard for characterizing a drug candidate. For ionizable compounds like piperazine derivatives, solubility is highly pH-dependent.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., a buffer of a certain pH) for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solid. The concentration of the compound in the resulting saturated solution is then measured.[9]

Step-by-Step Methodology:

-

System Preparation:

-

Prepare a series of buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Add an excess amount of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine to a known volume of each buffer in separate, sealed vials. "Excess" means enough solid remains visible at the end of the experiment.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (typically 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can take 24 to 72 hours; the exact time should be determined by measuring the supernatant concentration at different time points (e.g., 24, 48, 72h) until it remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high results.[4]

-

Use either centrifugation at high speed followed by careful removal of the supernatant, or filtration through a low-binding 0.22 µm syringe filter.

-

-

Concentration Analysis (HPLC-UV):

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Dilute the saturated supernatant with mobile phase to fall within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV method (see Section 5.0).

-

Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve.

-

-

Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or µM at each specific pH and temperature.

-

Trustworthiness: This method's reliability depends on achieving true equilibrium and ensuring complete removal of solid particles before analysis. The purity of the compound and the accuracy of the analytical method are also paramount.[9]

Data Presentation: pH-Solubility Profile

| pH of Buffer | Temperature (°C) | Solubility (mg/mL) |

| 2.0 | 25 | TBD |

| 4.5 | 25 | TBD |

| 6.8 | 25 | TBD |

| 7.4 | 25 | TBD |

| 2.0 | 37 | TBD |

| 7.4 | 37 | TBD |

Visualization: Shake-Flask Solubility Workflow

Caption: A potentiometric titration curve showing the pKa at the inflection point.

Chromatographic and Spectroscopic Identity

Expertise & Causality: While the previous tests quantify physical properties, chromatographic and spectroscopic techniques are essential to confirm the chemical identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the molecular structure.

Experimental Protocol: Purity Determination by HPLC-UV

Principle: The sample is injected into a high-pressure stream of liquid (mobile phase) that passes through a column packed with a stationary phase (e.g., C18). Compounds separate based on their relative affinity for the two phases. A UV detector measures the absorbance of the eluting compounds, generating a chromatogram where peak area is proportional to concentration.

Example HPLC Method:

-

Instrument: HPLC system with UV or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% formic acid).

-

Rationale: The C18 column separates based on hydrophobicity. Acetonitrile is a common organic modifier, and formic acid is used to improve peak shape for basic compounds like piperazines.

-

-

Gradient: 5% to 95% Acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Rationale: The benzoyl groups provide strong UV chromophores, making 254 nm a suitable wavelength for detection.

-

-

Analysis:

-

Inject a solution of the compound.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.

-

Structural Confirmation: The definitive structural elucidation of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine would be achieved by a combination of:

-

¹H and ¹³C NMR: To confirm the connectivity of all protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, which should be consistent with the proposed structure. [11]

Conclusion

The physicochemical characterization of a novel compound like 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is a multi-faceted but essential process in pharmaceutical research. By systematically applying robust, validated protocols for determining melting point, solubility, and pKa, researchers can build a comprehensive data package. This information is fundamental for guiding formulation strategies, interpreting biological data, and making informed decisions on the path to developing a new therapeutic agent. The methodologies and workflows presented in this guide provide a reliable framework for achieving this critical objective.

References

- A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem. (Source: BenchChem)

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (Source: American Pharmaceutical Review)

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- Compound solubility measurements for early drug discovery. (Source: Life Chemicals Blog)

- 1-Benzoylpiperazine | 13754-38-6 - Benchchem. (Source: BenchChem)

- An Improved Automated Setup for Solubility Determination of Drugs - Pharmaceutical Sciences. (Source: Pharmaceutical Sciences)

- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (Source: Royal Society of Chemistry)

- Development of Methods for the Determination of pKa Values - PMC.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (Source: ECETOC)

- usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE - uspbpep.com. (Source: uspbpep.com)

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (Source: Journal of Chemical and Pharmaceutical Research)

- 1-(2,4-dichlorobenzoyl)-4-(3,4-dichlorophenyl)piperazine - PubChemLite. (Source: PubChem)

- Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)

- <741> MELTING RANGE OR TEMPER

- Compliance with amended General Chapter USP<741>Melting Range or Temper

- Usp 791 Ph General Chapter. (Source: elearning.vvu.edu.gh)

- pH Measurement per USP <791> Preparing your Lab - ThermoFisher. (Source: Thermo Fisher Scientific)

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. 1-Benzoylpiperazine | 13754-38-6 | Benchchem [benchchem.com]

- 6. uspbpep.com [uspbpep.com]

- 7. drugfuture.com [drugfuture.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine safety and handling

An In-depth Technical Guide to the Safety and Handling of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as a technical guide for qualified professionals and is based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine was not available at the time of this writing. All procedures should be conducted with a thorough understanding of the potential hazards and in compliance with all applicable institutional and governmental regulations.

Introduction

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is a disubstituted piperazine derivative. Piperazine and its derivatives are a class of compounds with a wide range of applications in medicinal chemistry and drug development.[1][2] Given the presence of the benzoyl and dichlorobenzoyl moieties, this compound is likely being investigated for its biological activity. The synthesis of similar compounds often involves the reaction of a piperazine derivative with a substituted benzoyl chloride.[1][3][4] Understanding the safety and handling of this compound is critical for researchers to minimize risk and ensure a safe laboratory environment. This guide provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency responses based on data from structurally related molecules.

Hazard Identification and Risk Assessment

While specific toxicological data for 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is not available, an assessment of its structural components—a piperazine core, a benzoyl group, and a 2,4-dichlorobenzoyl group—allows for a presumptive hazard profile.

2.1 Predicted GHS Hazard Classification

Based on analogous compounds, the following GHS classifications are anticipated:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][6][7][8] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[5][6][7][8] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[5][8] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[9][10][11] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[12] |

2.2 Chemical and Physical Properties

The properties of related compounds suggest that 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is likely a solid at room temperature.[13] It is expected to be stable under normal laboratory conditions.[6][9]

2.3 Reactivity Profile

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9][14]

-

Conditions to Avoid: Exposure to light, moist air, or water, as some piperazine derivatives are hygroscopic and light-sensitive.[9][10] Avoid creating dust.[14][15]

-

Hazardous Decomposition Products: Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[14][16]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.

3.1 Engineering Controls

-

Ventilation: All handling of solid 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][15]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[14]

3.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Standard | Rationale |

| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles.[6][14] |

| Skin Protection | Nitrile gloves (or other chemically resistant gloves). A lab coat should be worn at all times. | Prevents skin contact, irritation, and potential absorption.[6][8] |